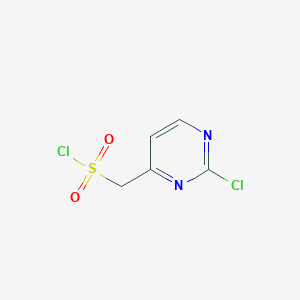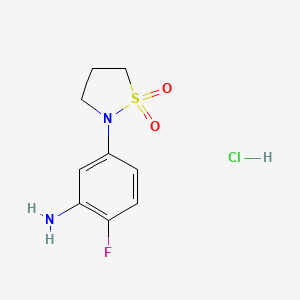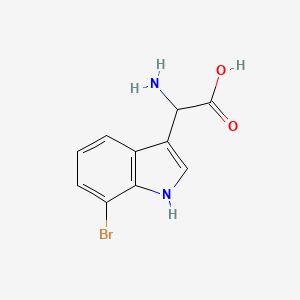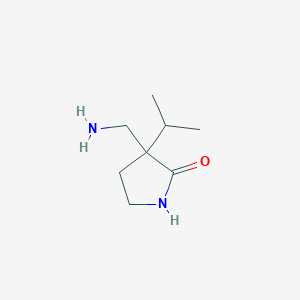
(2-Chloropyrimidin-4-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloropyrimidin-4-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C5H4Cl2N2O2S It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyrimidin-4-yl)methanesulfonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 2-chloropyrimidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at room temperature and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2-Chloropyrimidin-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Chloropyrimidin-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, including anticancer and antiviral agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (2-Chloropyrimidin-4-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. This reactivity is exploited in various chemical and biological applications to achieve desired modifications and effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Another pyrimidine derivative with similar reactivity but different substitution pattern.
Methanesulfonyl chloride: A simpler sulfonyl chloride compound used in similar types of reactions but lacks the pyrimidine ring.
Uniqueness
(2-Chloropyrimidin-4-yl)methanesulfonyl chloride is unique due to the presence of both the pyrimidine ring and the methanesulfonyl chloride group. This combination imparts specific reactivity and properties that are not found in simpler compounds like methanesulfonyl chloride or other pyrimidine derivatives .
Properties
Molecular Formula |
C5H4Cl2N2O2S |
|---|---|
Molecular Weight |
227.07 g/mol |
IUPAC Name |
(2-chloropyrimidin-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H4Cl2N2O2S/c6-5-8-2-1-4(9-5)3-12(7,10)11/h1-2H,3H2 |
InChI Key |
NUJDVEALJRXURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1CS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13187068.png)



![7-Methyl-4-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13187089.png)

